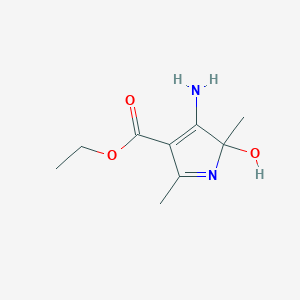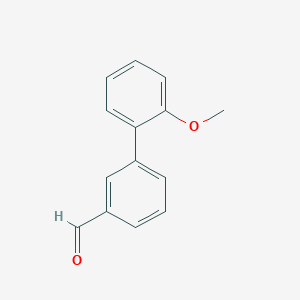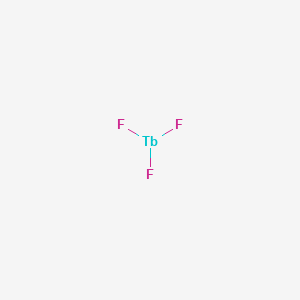
4-Methyl-8-methyleneadamantan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-8-methyleneadamantan-2-yl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly known as MEMA and is synthesized by the reaction of 1-adamantanol with acetic anhydride. MEMA has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis.
Wirkmechanismus
The mechanism of action of MEMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. MEMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to disrupt the formation of microtubules, which are essential for cell division.
Biochemical and Physiological Effects:
MEMA has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
MEMA exhibits several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits high stability and can be stored for long periods without degradation. However, MEMA also exhibits some limitations, such as its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the study of MEMA. In the field of pharmaceuticals, further studies are needed to fully understand the mechanism of action of MEMA and its potential use as a drug delivery agent. In materials science, further studies are needed to explore the potential use of MEMA as a building block for the synthesis of new materials with advanced properties. In catalysis, further studies are needed to optimize the use of MEMA as a catalyst in various chemical reactions. Overall, the study of MEMA holds significant promise for the development of new materials and drugs with advanced properties and applications.
Synthesemethoden
The synthesis of MEMA involves the reaction of 1-adamantanol with acetic anhydride in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of MEMA. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
MEMA has been studied extensively for its potential applications in various fields of scientific research. In the field of pharmaceuticals, MEMA has been shown to exhibit antitumor and antiviral activities. It has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
In materials science, MEMA has been studied for its potential use as a building block for the synthesis of novel materials. It has been shown to exhibit unique structural and electronic properties, making it a promising candidate for the development of new materials with advanced properties.
In catalysis, MEMA has been studied for its potential use as a catalyst in various chemical reactions. It has been shown to exhibit high catalytic activity and selectivity in various reactions, including oxidation and hydrogenation.
Eigenschaften
CAS-Nummer |
122760-85-4 |
|---|---|
Produktname |
4-Methyl-8-methyleneadamantan-2-yl acetate |
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(4-methyl-8-methylidene-2-adamantyl) acetate |
InChI |
InChI=1S/C14H20O2/c1-7-10-4-11-6-12(7)14(16-9(3)15)13(5-10)8(11)2/h8,10-14H,1,4-6H2,2-3H3 |
InChI-Schlüssel |
HYZYPKCUAUVUJO-UHFFFAOYSA-N |
SMILES |
CC1C2CC3CC1C(C(C2)C3=C)OC(=O)C |
Kanonische SMILES |
CC1C2CC3CC1C(C(C2)C3=C)OC(=O)C |
Andere CAS-Nummern |
122760-85-4 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
4-methyl-8-methylenetricyclo[3.3.1.13,7]dec-2-yl acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



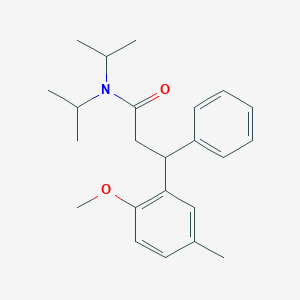
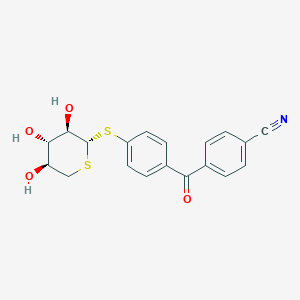


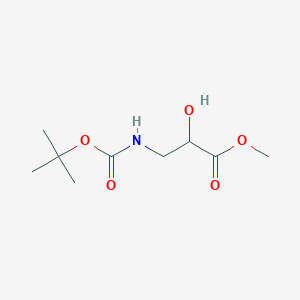
![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)


